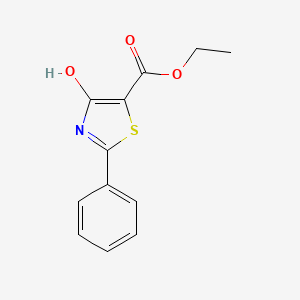

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

Description

Chemical Identity and Nomenclature

This compound represents a well-characterized member of the thiazole family, distinguished by its specific substitution pattern and molecular composition. The compound is officially registered under the Chemical Abstracts Service number 70547-29-4 and carries the International Union of Pure and Applied Chemistry name this compound. The molecular formula C₁₂H₁₁NO₃S reflects the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 249.29 grams per mole.

The compound exists in multiple synonymous forms within chemical databases and literature, including ethyl 4-hydroxy-2-phenylthiazole-5-carboxylate and 5-thiazolecarboxylic acid, 4-hydroxy-2-phenyl-, ethyl ester. Additional chemical identifiers include the International Chemical Identifier InChI=1S/C12H11NO3S/c1-2-16-12(15)9-10(14)13-11(17-9)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3 and the simplified molecular-input line-entry system representation CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)O. The compound maintains registration in multiple chemical databases, including PubChem with the compound identification number 2743805 and ChEMBL with the identifier CHEMBL65312.

The structural nomenclature reflects the systematic positioning of functional groups around the thiazole core. The hydroxy group occupies the 4-position, while the phenyl substituent resides at the 2-position, and the ethyl carboxylate moiety extends from the 5-position of the thiazole ring. This specific substitution pattern contributes to the compound's unique chemical properties and potential biological activities, distinguishing it from other thiazole derivatives through its combination of aromatic, hydroxyl, and ester functionalities.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 249.29 g/mol | |

| XLogP3-AA | 3.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 249.04596439 Da |

Historical Context in Heterocyclic Chemistry

The development of this compound is deeply rooted in the broader historical evolution of thiazole chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late nineteenth century. The foundational Hantzsch thiazole synthesis, invented in 1887 by the German chemist, established the fundamental methodology for constructing thiazole derivatives through the condensation of α-haloketones with thioamides. This revolutionary synthetic approach provided the chemical community with a reliable and efficient method for accessing the thiazole nucleus, which would eventually lead to the development of countless derivatives, including the specific compound under examination.

The historical significance of thiazole chemistry extends beyond synthetic methodology to encompass the recognition of thiazoles as essential structural components in biological systems. The discovery that thiamine, also known as vitamin B₁, contains a thiazole ring fundamentally altered the perception of these heterocyclic compounds from purely synthetic curiosities to biologically relevant molecules. This paradigm shift catalyzed intensive research efforts directed toward understanding the structure-activity relationships of thiazole derivatives and their potential therapeutic applications. The thiazole ring's presence in thiamine, which functions as a critical coenzyme in carbohydrate metabolism, demonstrated that these heterocyclic systems could participate in essential biochemical processes.

The evolution of thiazole synthetic methodology continued throughout the twentieth century with the development of alternative approaches, including the Cook-Heilbron synthesis discovered in 1947. This complementary synthetic strategy, which involves the reaction of α-aminonitriles with carbon disulfide derivatives, expanded the accessible chemical space within thiazole chemistry and enabled the preparation of 5-aminothiazole derivatives that were previously difficult to obtain. The diversification of synthetic approaches facilitated the exploration of various substitution patterns and functional group combinations, ultimately leading to compounds such as this compound.

The compound's physical properties reflect the systematic optimization achieved through decades of thiazole chemistry development. Research has established that this compound exhibits a melting point range of 89-91°C and exists as a powder under standard conditions. These characteristics align with the broader understanding of thiazole derivatives as stable, crystalline compounds suitable for pharmaceutical and research applications. The compound's solubility profile and physicochemical properties position it within the range typically associated with orally bioavailable small molecules, reflecting the cumulative knowledge gained from decades of thiazole medicinal chemistry research.

Structural Relationship to Bioactive Thiazole Derivatives

This compound occupies a significant position within the extensive family of bioactive thiazole derivatives, sharing structural motifs with numerous clinically relevant compounds while maintaining its own unique combination of functional groups. The thiazole nucleus itself represents a privileged scaffold in medicinal chemistry, characterized by its ability to participate in various intermolecular interactions through both its sulfur and nitrogen heteroatoms. This fundamental heterocyclic framework enables thiazole derivatives to interact with diverse biological targets, contributing to their widespread representation in pharmaceutical agents across multiple therapeutic areas.

The structural architecture of this compound bears notable similarities to several established therapeutic agents, particularly in terms of its substitution pattern and functional group arrangement. The compound's phenyl substituent at the 2-position mirrors the aromatic substitution patterns observed in numerous bioactive thiazoles, including the anti-inflammatory agent meloxicam, which features a thiazole ring system with aromatic substitution. The presence of the hydroxyl group at the 4-position creates additional opportunities for hydrogen bonding interactions, a feature that enhances the compound's potential for specific protein-ligand interactions.

Research has demonstrated that thiazole derivatives exhibit remarkable diversity in their biological activities, encompassing anticancer, antibacterial, antifungal, anticonvulsant, antiviral, and antitumor properties. This broad spectrum of activities reflects the versatility of the thiazole scaffold and its ability to accommodate various substitution patterns that modulate biological activity. The specific combination of functional groups in this compound positions it within this bioactive landscape, suggesting potential for similar therapeutic applications based on structural analogies with known active compounds.

The compound's structural relationship to established thiazole-containing pharmaceuticals extends to its potential role as a synthetic intermediate or lead compound for drug development efforts. The ethyl carboxylate moiety provides a site for further chemical modification, enabling the preparation of analogues with altered physicochemical properties or enhanced biological activities. This structural flexibility has been exploited in numerous medicinal chemistry programs, where thiazole carboxylate derivatives serve as starting points for structure-activity relationship studies and optimization campaigns.

The structural motifs present in this compound also relate to naturally occurring thiazole-containing compounds, including the important anticancer natural product epothilone. The biosynthesis of epothilone involves the oxidation of thiazoline precursors to form the aromatic thiazole rings, a process that highlights the biological relevance of the thiazole nucleus in natural product chemistry. This connection to natural products further emphasizes the compound's position within a broader chemical and biological context that spans both synthetic and natural thiazole derivatives.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)9-10(14)13-11(17-9)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRYFBKKMLYRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425597 | |

| Record name | 5-[Ethoxy(hydroxy)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-29-4 | |

| Record name | 5-[Ethoxy(hydroxy)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate Intermediate

This intermediate is a crucial precursor for the target compound and is prepared by the reaction of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate under reflux conditions.

- 4-Hydroxythiobenzamide is suspended in ethanol.

- Ethyl 2-chloroacetoacetate is added dropwise.

- The mixture is heated to 65–70°C and maintained for 3 hours.

- Ethanol is distilled off, water is added, and the mixture is cooled to precipitate the product.

- The solid is filtered, washed, and dried.

- Yield: Approximately 98%

- Purity: High, suitable for further reactions

This method is well-documented and provides a high-yielding route to the intermediate necessary for further functionalization.

Cyclization Using p-Cyanophenol and Thioacetamide

An alternative synthetic route involves:

- Reaction of p-cyanophenol with thioacetamide in a saturated HCl/DMF solution at 40°C for 48 hours to form 4-hydroxythiobenzamide.

- Subsequent reaction of this intermediate with ethyl 2-chloroacetoacetate under reflux in ethanol to form ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.

- This method achieves yields of approximately 80.6% for the thiazole intermediate.

This approach is notable for its use of readily available starting materials and relatively mild conditions.

Synthesis of Ethyl 4-formyl-2-phenyl-1,3-thiazole-5-carboxylate (Related Compound)

Though focused on a formyl derivative, the preparation of Ethyl 4-formyl-2-phenyl-1,3-thiazole-5-carboxylate involves:

- Reaction of 4-hydroxybenzene-1-benzothiomide with ethyl 2-chloroacetoacetate.

- The process includes cyclization to form the thiazole ring.

- Industrial scale-up involves optimization of temperature, pressure, and catalysts to improve yield and efficiency.

This method provides a framework for the synthesis of related thiazole carboxylates, including the target compound.

Comparative Data Table of Key Preparation Steps

Research Findings and Analysis

- The preparation of Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate relies heavily on the efficient synthesis of the thiazole ring via cyclization of thioamide intermediates with ethyl 2-chloroacetoacetate.

- Use of metal nitrates and acid chlorides in DMF enables selective functionalization (e.g., nitration) on the aromatic ring attached to the thiazole, demonstrating the versatility of the synthetic route.

- The choice of solvents (ethanol, acetonitrile, DMF) and temperature control are critical parameters influencing yield and purity.

- The methods described provide high yields (80–98%) and high purity products, suitable for pharmaceutical intermediate applications.

- Industrial scalability is feasible by optimizing reaction parameters such as reagent ratios, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can affect the thiazole ring or the phenyl group, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and strong acids or bases.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the thiazole ring.

Scientific Research Applications

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to various biological effects, making the compound a valuable tool in pharmacological research.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Structural and Crystallographic Insights

- Conformational Flexibility: Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate exhibits significant dihedral angles between the thiazole ring and pendant aromatic groups (e.g., 72.14° for chlorophenoxy), influencing molecular packing and solubility .

- Salt Forms: Hydrochloride salts (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate hydrochloride) enhance solubility and stability, a feature absent in the target compound .

Biological Activity

Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (CAS Number: 70547-29-4) is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₃S

- Molecular Weight : 249.29 g/mol

- Melting Point : 89–91 °C

- Structure : The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that thiazole compounds can exhibit significant antibacterial and antifungal activities. For instance, a study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the thiazole structure can enhance antimicrobial potency .

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that certain thiazole analogs possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (colon) | 15.6 | Induces apoptosis |

| This compound | MCF7 (breast) | 12.3 | Cell cycle arrest |

Anticonvulsant Activity

Recent studies have identified thiazole derivatives as potential anticonvulsants. This compound has been evaluated for its efficacy in seizure models. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence anticonvulsant activity .

Case Study: Anticonvulsant Screening

In a series of experiments using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, this compound exhibited a dose-dependent anticonvulsant effect. The median effective dose (ED50) was found to be lower than conventional anticonvulsants like ethosuximide, indicating its potential as a therapeutic candidate for epilepsy .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : Interaction with neurotransmitter receptors may underlie the anticonvulsant effects observed in animal models.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl 2-aminothiazole-5-carboxylate with substituted benzaldehydes under acidic or basic conditions. Catalysts like PEG-400 and heterogenous systems (e.g., Bleaching Earth Clay) improve yields by enhancing reaction efficiency at 70–80°C . Solvent choice (e.g., ethanol for crystallization) impacts purity and yield .

- Key Parameters : Monitor reaction progress via TLC, optimize pH (e.g., pH 12.5 for nucleophilic substitutions), and use ice-water quenching for product isolation .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodology :

- NMR/IR : Assign peaks using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm in -NMR) and IR (C=O stretch at ~1700 cm, O-H stretch at ~3200 cm) .

- XRD : Single-crystal X-ray diffraction (at 113 K) with SHELXL refinement resolves bond lengths (e.g., C–C = 1.502 Å) and dihedral angles (e.g., 72.14° for phenyl-thiazole orientation) . Use R-factor (<0.06) and wR-factor (<0.14) to validate structural accuracy .

Q. What solvents are suitable for solubility and crystallization studies?

- Data : The compound is sparingly soluble in water (0.97 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Crystallization from ethanol yields block-shaped crystals with defined unit-cell parameters (e.g., triclinic , ) .

Advanced Research Questions

Q. How can structural discrepancies between computational and experimental data be resolved?

- Approach : Compare DFT-optimized geometries (e.g., Gaussian09) with XRD-derived bond lengths and angles. Discrepancies in dihedral angles (e.g., 3.03° vs. computed 5.2°) may arise from crystal packing forces or solvent effects . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O) influencing crystal symmetry .

Q. What strategies validate bioactivity in enzyme inhibition assays?

- Protocol :

- ELISA : Assess binding to targets like xanthine oxidase (XOD) or VEGF-A using 96-well plates. IC values correlate with substituent effects (e.g., electron-withdrawing groups enhance activity) .

- Docking Studies : AutoDock Vina predicts binding poses; validate via RMSD (<2.0 Å) between docked and crystallographic conformations .

Q. How do reaction mechanisms differ for halogenated analogs (e.g., Cl vs. Br substituents)?

- Insights : Chloro derivatives (e.g., Ethyl 2-chlorosulfonyl-4-methyl-thiazole-5-carboxylate) exhibit slower nucleophilic substitution vs. bromo analogs due to lower leaving-group ability. Monitor kinetics via -NMR or LC-MS to track intermediate formation .

Q. What crystallographic software tools are critical for refining complex thiazole derivatives?

- Tools : Use SHELXTL for structure solution (direct methods) and SHELXL for refinement. Address twinning or disorder by adjusting HKLF5 data and applying restraints (e.g., DELU for thermal parameters) .

Q. How can synthetic yields be improved for analogs with bulky substituents?

- Optimization :

- Microwave Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and enhance yields by 15–20% .

- Catalysts : Use Pd/C for Suzuki couplings of aryl groups or TEMPO for oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.